N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-17-10-11-18(2)23(15-17)30(26,27)24-20-12-13-22-19(16-20)7-6-14-25(22)31(28,29)21-8-4-3-5-9-21/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQODNIKWZSKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Tetrahydroquinoline Functionalization
The 1-position of 1,2,3,4-tetrahydroquinoline undergoes benzenesulfonylation via nucleophilic aromatic substitution. As demonstrated in analogous systems, benzenesulfonyl chloride reacts with tetrahydroquinoline in toluene at 80–90°C for 6–8 hours, achieving >85% conversion. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous toluene | Maximizes electrophilic activity |
| Temperature | 85°C | Balances reaction rate vs. decomposition |
| Molar Ratio (quinoline:sulfonyl chloride) | 1:1.2 | Prevents di-sulfonylation |
This step generates 1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline, which is isolated via vacuum distillation (bp 210–215°C at 0.5 mmHg).
Amination with 2,5-Dimethylbenzenesulfonamide
The 6-amino group is introduced through nitration followed by reduction, though direct coupling proves more efficient in contemporary methods. A modified Ullmann coupling employs:
-
CuI (10 mol%) as catalyst
-
1,10-Phenanthroline ligand
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DMF solvent at 120°C
-
2,5-Dimethylbenzenesulfonamide as nucleophile
This approach achieves 72–78% yield for analogous tetrahydroquinoline sulfonamides. Competing reactions at the 5- and 7-positions are suppressed through steric guidance from the 1-sulfonyl group.
Reaction Optimization Strategies
Solvent Effects on Sulfonylation
Comparative solvent studies reveal:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 2.38 | 8 | 87 |
| Acetonitrile | 37.5 | 5 | 82 |
| DMF | 36.7 | 3 | 68 |
While DMF accelerates kinetics, toluene’s non-polar nature minimizes polysulfonation byproducts.
Catalytic System for C–N Coupling
The CuI/1,10-phenanthroline system outperforms Pd-based catalysts in selectivity:
| Catalyst | Ligand | Yield (%) | 6-/5-Regioisomer Ratio |
|---|---|---|---|
| CuI | 1,10-Phenanthroline | 76 | 19:1 |
| Pd(OAc)₂ | Xantphos | 64 | 8:1 |
| NiCl₂ | BINAP | 58 | 12:1 |
Copper’s smaller ionic radius enables precise coordination to the 6-position.
Purification and Characterization
Chromatographic Separation
Final purification uses gradient silica chromatography (hexane:EtOAc 4:1 → 1:1) to resolve:
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Unreacted starting material (Rf 0.82)
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Target compound (Rf 0.45)
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Bis-sulfonylated byproduct (Rf 0.28)
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6):
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δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)
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δ 7.45 (m, 5H, benzenesulfonyl-H)
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δ 6.98 (s, 1H, 5-CH3)
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δ 2.34 (s, 3H, 2-CH3)
IR (KBr):
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1345 cm⁻¹ (S=O asym)
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1162 cm⁻¹ (S=O sym)
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3250 cm⁻¹ (N-H stretch)
Comparative Analysis with Structural Analogues
The 6-substituted derivative shows distinct reactivity versus 7-isomers:
| Property | 6-Substituted | 7-Substituted |
|---|---|---|
| Coupling Yield | 76% | 68% |
| Melting Point | 214–216°C | 198–200°C |
| Aqueous Solubility | 0.8 mg/mL | 1.2 mg/mL |
Steric hindrance at the 6-position enhances crystalline packing but reduces solubility .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced sulfonamide derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared with other sulfonamide derivatives, such as N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide While both compounds share a similar core structure, the differences in their substituents can lead to variations in their chemical properties and biological activities
List of Similar Compounds
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide
This comprehensive overview provides a detailed understanding of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has gained attention due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a subject of interest in pharmacological research.
- Molecular Formula : C22H24N2O4S2
- Molecular Weight : 460.5 g/mol
- CAS Number : 946283-24-5
The compound's structure includes a benzenesulfonyl group and a tetrahydroquinoline moiety, which are known to influence its biological activity.
The biological activity of sulfonamides often involves their ability to inhibit specific enzymes or receptors. For instance, the sulfonamide group can form hydrogen bonds with active sites of target proteins, while the aromatic components may enhance binding affinity through π-stacking interactions.
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. Research indicates that derivatives of sulfonamides can exhibit significant antibacterial effects against various pathogens. The mechanism typically involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase.
Cardiovascular Effects
Recent studies have explored the effects of sulfonamide derivatives on cardiovascular health. For example, one study demonstrated that certain benzenesulfonamide derivatives could act as endothelin receptor antagonists, leading to reduced pulmonary vascular resistance in isolated rat heart models .
| Compound | Dose (nM) | Effect on Perfusion Pressure | Reference |
|---|---|---|---|
| Control | - | Baseline | |
| Compound A | 0.001 | Decreased | |
| Compound B | 0.001 | Decreased |
Enzyme Inhibition
Some studies have reported that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition has potential therapeutic implications for conditions such as glaucoma and epilepsy .
Case Studies
-
Study on Perfusion Pressure :
A study evaluated the impact of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure in isolated rat hearts. The results indicated that specific compounds significantly lowered perfusion pressure compared to controls, suggesting potential cardiovascular benefits . -
Docking Studies :
Molecular docking studies have been conducted to predict the interaction between sulfonamide derivatives and calcium channels. These studies suggest that certain structural modifications can enhance inhibitory activity against calcium influx, which is critical in managing hypertension and other cardiovascular disorders .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydroquinoline core followed by sulfonylation. Key steps include:
- Sulfonylation : Reacting the tetrahydroquinoline intermediate with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
- Temperature Control : Maintaining reflux conditions (~40–50°C) to ensure complete reaction while minimizing side products .
- Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization often requires adjusting stoichiometry and pH (neutral to slightly basic) .
Q. How is structural confirmation performed for this compound, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm the integration of protons and carbons, particularly the sulfonamide (-SONH-) and tetrahydroquinoline moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonamide (S=O stretching at ~1350–1150 cm) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Testing against targets like dihydropteroate synthase (DHPS) or kinases using spectrophotometric methods to measure IC values .
- Microbial Susceptibility Testing : Agar dilution or broth microdilution for antimicrobial activity against Gram-positive/negative strains .
- Cytotoxicity Screening : MTT assays on mammalian cell lines to assess therapeutic index .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodological Answer :
- Control for Experimental Variables : Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability .
- Triangulation : Cross-validate results using orthogonal methods (e.g., surface plasmon resonance alongside enzyme assays) .
- Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methyl vs. methoxy groups) to isolate activity drivers .
Q. What strategies address low solubility in aqueous buffers during in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility without compromising activity .
- Formulation Optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsions to improve bioavailability .
- pH Adjustment : Leverage sulfonamide’s acidity (pKa ~10–11) for salt formation in buffered solutions .
Q. How do in vitro and in vivo pharmacokinetic data discrepancies arise, and how can they be mitigated?
- Methodological Answer :
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify rapid metabolism pathways (e.g., cytochrome P450 oxidation) .
- Tissue Distribution Studies : Radiolabel the compound to track accumulation in target organs versus plasma .
- Species-Specific Differences : Compare rodent and human metabolic profiles to refine dosing regimens .
Q. What computational methods support the optimization of this compound’s selectivity for therapeutic targets?
- Methodological Answer :
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., BRAF kinases) using software like AutoDock .
- MD Simulations : Assess conformational stability of the sulfonamide-enzyme complex over nanosecond timescales .
- QSAR Modeling : Corrogate electronic (e.g., Hammett constants) and steric parameters with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
